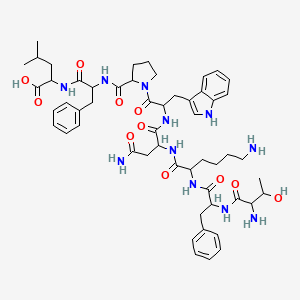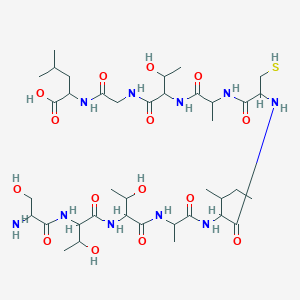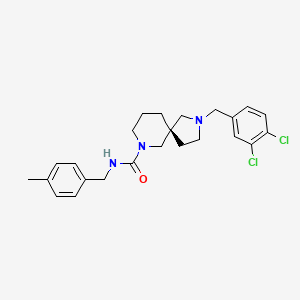
GSK2850163 S enantiomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK2850163 S enantiomer is the inactive enantiomer of GSK2850163. GSK2850163 is an inositol-requiring enzyme-1 alpha (IRE1a) inhibitor.
Applications De Recherche Scientifique
Enantiomeric Separation Techniques
- Capillary Electrophoresis: Glycosidic surfactants (GSs) have been utilized for the separation of enantiomers, including those similar to GSK2850163 S enantiomer, in capillary electrophoresis. This technique is versatile, allowing for enantioseparation of both charged and neutral solutes (Rassi, 2000).
Chiral Catalysts in Synthesis
- Privileged Chiral Catalysts: The synthesis of chiral compounds, akin to this compound, involves the use of chiral catalysts. These catalysts ensure the selective production of one enantiomeric form over the other, mirroring the selectivity observed in natural enzymes (Yoon & Jacobsen, 2003).
Optical Techniques for Enantiomer Sorting
- Plasmonic Tweezers for Enantiomers: A novel optical technique using coaxial plasmonic apertures has been developed to sort chiral specimens like enantiomers. This method uses circularly polarized illumination to selectively trap enantiomers, a concept that can be applied to compounds similar to this compound (Zhao, Saleh, & Dionne, 2016).
Chiral Sensor Devices
- Solid-State Sensing Devices: Solid-state sensing devices have been developed for the on-line analysis and differentiation of enantiomers. These devices offer fast and reliable chiral sensing, potentially applicable to compounds like this compound (Manoli, Magliulo, & Torsi, 2013).
Chromatographic Techniques
- Enantiomeric Gas Chromatography: Enantiomeric gas chromatography has been widely used for the separation of optical isomers. This methodology is relevant for compounds like this compound in various industries, including pharmaceuticals and food (He & Beesley, 2005).
Chiral Separation in Liquid Crystals
- Spontaneous Resolution under Supramolecular Control: Research has shown that non-covalent interactions can lead to the spontaneous resolution of enantiomers in different mediums, such as liquid crystals. This phenomenon is relevant for understanding the behavior of chiral molecules like this compound (Pérez-García & Amabilino, 2002).
Chirality Detection Using Metamaterials
- Optical Metamaterials for Chirality Detection: Plasmonic metamaterials have been employed to detect chiral molecules at very low concentrations. This technology offers a promising approach to assess molecular chirality, which could be applied to this compound (Zhao et al., 2017).
Enantiomer Analysis in Food Products
- Analysis in Food Interest Products: The analysis of enantiomers in food products is crucial for assessing authenticity and safety. Techniques like gas chromatography and high-performance liquid chromatography are used for separating compounds similar to this compound (Fanali et al., 2019).
Electrochemical Enantiorecognition
- Graphene Quantum Dots–Chitosan Composite Film: This composite film has been used for the electrochemical chiral recognition of tryptophan enantiomers, demonstrating a potential application for the recognition of compounds like this compound (Ou et al., 2015).
Propriétés
Formule moléculaire |
C₂₄H₂₉Cl₂N₃O |
|---|---|
Poids moléculaire |
446.41 |
Nom IUPAC |
(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide |
InChI |
InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m0/s1 |
Clé InChI |
YFDASBFQKMHSSJ-DEOSSOPVSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



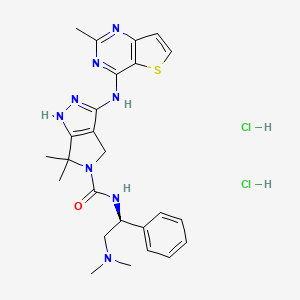

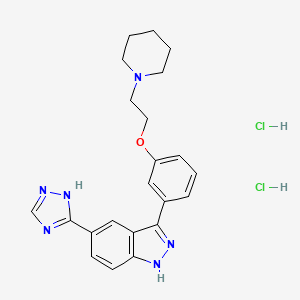

![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)
![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)
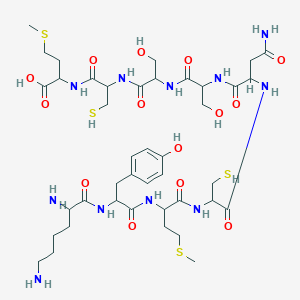
![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)
